Tert-butyl non-1-en-4-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-non-1-en-4-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-6-8-9-11-12(10-7-2)15-13(16)17-14(3,4)5/h7,12H,2,6,8-11H2,1,3-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJAMWBZEWWFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162555 | |
| Record name | Carbamic acid, N-[1-(2-propen-1-yl)hexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335042-66-4 | |
| Record name | Carbamic acid, N-[1-(2-propen-1-yl)hexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-propen-1-yl)hexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl Non 1 En 4 Ylcarbamate
Reactivity of the N-tert-Butoxycarbonyl Group
The N-tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and the specific methods available for its removal.
Mechanisms of Carbamate (B1207046) Deprotection under Acidic Conditions
The most common method for cleaving the Boc group is through the use of strong acids. commonorganicchemistry.comtotal-synthesis.com The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, which is a key step in the fragmentation of the protecting group. commonorganicchemistry.comtotal-synthesis.com The resulting carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas. commonorganicchemistry.com
Protonation: The acid protonates the carbonyl oxygen of the Boc group.
Cation Formation: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid. commonorganicchemistry.com
Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide. commonorganicchemistry.com
Cation Quenching: The tert-butyl cation is typically quenched by deprotonation to form isobutylene (B52900) gas or trapped by a nucleophilic scavenger present in the reaction mixture. commonorganicchemistry.comorganic-chemistry.org
A variety of acidic reagents can be employed for this purpose, with Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent being the most prevalent. total-synthesis.com
Table 1: Common Reagents for Acidic Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | 10-50% in Dichloromethane (DCM) | Highly effective and common; reaction is often complete within 1-2 hours at room temperature. reddit.com |
| Hydrochloric acid (HCl) | 4M in Dioxane or Ethyl Acetate | Provides the amine as its hydrochloride salt, which can be advantageous for purification and handling. rsc.org |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder, more environmentally benign option that can show selectivity in the presence of other acid-labile groups. organic-chemistry.org |
Development of Orthogonal and Mild Deprotection Strategies
While acidic cleavage is effective, the harsh conditions can be incompatible with other acid-sensitive functional groups within a molecule. This has spurred the development of orthogonal and milder deprotection strategies that allow for the selective removal of the Boc group. organic-chemistry.orgrsc.org Orthogonal protection schemes are crucial in multi-step synthesis, enabling the deprotection of one functional group without affecting another. organic-chemistry.orgacs.org
Several non-acidic methods have been developed, often employing Lewis acids or other specific reagents that can facilitate the cleavage of the C-O bond of the tert-butyl group under neutral or near-neutral conditions. semanticscholar.org These methods enhance the synthetic utility of the Boc group, especially in the synthesis of complex molecules. rsc.orgsemanticscholar.org For instance, methods using reagents like oxalyl chloride in methanol (B129727) have been reported to be effective at room temperature. rsc.orgrsc.org
Table 2: Selected Mild and Orthogonal Boc Deprotection Methods
| Reagent System | Conditions | Key Features |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), rt | A mild Lewis acid that can selectively deprotect N-Boc groups in the presence of other protecting groups. semanticscholar.org |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, 0°C to rt | An oxidative deprotection method that is orthogonal to many acid-labile and base-labile groups. |
| Trimethylsilyl Iodide (TMSI) | Chloroform or Acetonitrile, rt | A neutral deprotection method that is rapid and efficient, often used when other methods fail. reddit.comsemanticscholar.org |
| Refluxing Water | Water, 100°C | A catalyst-free, environmentally friendly method suitable for certain substrates. semanticscholar.org |
Stability of the Boc Group in the Presence of Unsaturated Functionalities
A key advantage of the Boc protecting group is its robustness and stability towards a wide range of non-acidic reagents. organic-chemistry.org This stability is particularly relevant for a molecule like tert-butyl non-1-en-4-ylcarbamate, which contains a terminal alkene. The Boc group is generally stable under conditions used for many common alkene transformations.
Specifically, the Boc group is resistant to:
Catalytic Hydrogenation: It remains intact during the reduction of double bonds using catalysts like Palladium on carbon (Pd/C) under neutral conditions.
Hydroboration-Oxidation: It is compatible with the reagents used for the anti-Markovnikov hydration of alkenes.
Epoxidation: Reagents such as m-CPBA can be used to form epoxides from the alkene without affecting the Boc group.
Basic and Nucleophilic Conditions: The Boc group is highly resistant to bases and most nucleophiles, making it orthogonal to base-labile protecting groups like the Fmoc group. total-synthesis.comorganic-chemistry.org
This stability allows for the selective chemical modification of the terminal alkene in this compound while the amine functionality remains protected. The slightly acidic nature of silica (B1680970) gel used in column chromatography is generally not sufficient to cause significant deprotection of the Boc group, making purification straightforward in most cases. chemicalforums.com
Reactivity of the Terminal Alkene Functionality
The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals.
Electrophilic Addition Reactions and Their Regioselectivity
Alkenes readily undergo electrophilic addition reactions where the π-bond attacks an electrophile. libretexts.orglibretexts.org In the case of an unsymmetrical, monosubstituted alkene like the one in this compound, the regioselectivity of the addition is governed by Markovnikov's rule. youtube.comchemistrysteps.com This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon atom that already has more hydrogen atoms. youtube.com
The mechanism involves two main steps:
Electrophilic Attack: The π-electrons of the double bond attack the electrophile (e.g., the H of H-Br). This attack occurs at the terminal carbon (C-1) to form the more stable secondary carbocation at C-2. libretexts.org A primary carbocation would form if the attack happened at C-2, which is significantly less stable. libretexts.orgkhanacademy.org
Nucleophilic Capture: The resulting carbocation is an electrophile that is then attacked by the nucleophile (e.g., Br⁻), which forms a new bond at the more substituted carbon (C-2). libretexts.org
This regioselectivity is a direct consequence of the relative stabilities of the potential carbocation intermediates.
Table 3: Predicted Products of Electrophilic Additions to this compound
| Reaction | Reagents | Predicted Major Product (Following Markovnikov's Rule) |
| Hydrohalogenation | HBr | tert-Butyl (2-bromononan-4-yl)carbamate |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | tert-Butyl (2-hydroxynonan-4-yl)carbamate |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | tert-Butyl (2-hydroxynonan-4-yl)carbamate |
Radical-Mediated Transformations of the Olefin
In contrast to electrophilic additions, radical additions to the terminal alkene can proceed with opposite regioselectivity. mdpi.com The most classic example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). Under these conditions, the reaction proceeds via a radical chain mechanism, leading to the anti-Markovnikov product. chemistrysteps.com
The radical mechanism involves the following steps:
Initiation: Peroxides generate bromine radicals (Br•) from HBr.
Propagation: The bromine radical adds to the terminal carbon (C-1) of the alkene. This addition forms the more stable secondary alkyl radical at C-2. mdpi.com This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, continuing the chain.
Termination: The reaction ceases when two radical species combine.
This anti-Markovnikov selectivity is a hallmark of radical additions to terminal alkenes. chemistrysteps.com Modern organic chemistry has expanded the scope of radical transformations of olefins far beyond HBr addition, including processes for alkylation and other difunctionalizations. mdpi.comacs.orgchinesechemsoc.org These reactions are initiated by carbon-centered radicals and allow for the construction of complex molecular frameworks. mdpi.comresearchgate.net
Catalytic Hydrogenation and Hydrofunctionalization Reactions of the Alkene
The terminal alkene in this compound is a prime site for catalytic hydrogenation. This reaction would reduce the carbon-carbon double bond to a single bond, yielding tert-butyl nonyl-4-ylcarbamate. The choice of catalyst and reaction conditions would be critical in achieving high yields and selectivity.
| Catalyst System | Expected Product | Potential Observations |
| Pd/C, H₂ (1 atm), RT | tert-Butyl nonyl-4-ylcarbamate | Standard, high-yielding reduction. |
| Rh(PPh₃)₃Cl (Wilkinson's catalyst), H₂, Toluene | tert-Butyl nonyl-4-ylcarbamate | Homogeneous catalysis, potentially milder conditions. |
| PtO₂, H₂, Acetic Acid | tert-Butyl nonyl-4-ylcarbamate | Adam's catalyst, effective for a wide range of alkenes. |
Hydrofunctionalization reactions , which involve the addition of an H-X molecule across the double bond, would offer a pathway to introduce further functionality. For instance, hydroboration-oxidation would be expected to yield the corresponding anti-Markovnikov alcohol, tert-butyl (9-hydroxynonyl-4-yl)carbamate. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would likely produce the Markovnikov alcohol.
Olefin Metathesis and Cross-Coupling Reactions Involving the Alkene Moiety
The terminal alkene moiety makes this compound a suitable substrate for olefin metathesis . This powerful carbon-carbon bond-forming reaction could be employed in several ways. Cross-metathesis with another olefin would lead to the formation of a new, longer-chain unsaturated carbamate. Ring-closing metathesis, however, is not a likely intramolecular pathway for this specific molecule due to the significant distance between the alkene and any potential reaction partner on the carbamate itself.
Cross-coupling reactions , such as the Heck reaction, could also be envisioned at the terminal alkene. Coupling with an aryl halide in the presence of a palladium catalyst would introduce an aromatic substituent at the terminal position of the alkyl chain, significantly increasing the molecular complexity.
| Reaction Type | Reagents | Expected Product |
| Cross-Metathesis | Grubbs' Catalyst, R-CH=CH₂ | tert-Butyl (undec-1-en-4-yl)carbamate (example with propene) |
| Heck Coupling | Pd(OAc)₂, PPh₃, Et₃N, Ar-X | tert-Butyl (9-aryl-non-1-en-4-yl)carbamate |
Interplay Between the Carbamate and Alkene Functionalities
The spatial relationship between the carbamate and alkene groups in this compound can lead to interesting reactivity patterns, including neighboring group participation and intramolecular cyclizations.
Neighboring Group Participation Effects and Through-Space Interactions
Neighboring group participation (NGP) , also known as anchimeric assistance, could play a significant role in reactions involving the alkene. The nitrogen atom of the carbamate, or the carbonyl oxygen, possesses lone pairs of electrons that could interact with a developing positive charge at a nearby carbon atom. For example, during an electrophilic addition to the alkene, the carbamate could act as an internal nucleophile, leading to the formation of a cyclic intermediate. This would influence both the rate of the reaction and the stereochemical outcome. Such through-space interactions are highly dependent on the conformation of the molecule.
Intramolecular Cyclization Reactions Involving Alkene and Carbamate-Derived Intermediates
The dual functionality of this compound makes it a candidate for intramolecular cyclization reactions. Under acidic conditions, the carbamate could be removed to reveal the free amine. This amine could then undergo an intramolecular Michael addition to an activated alkene derivative or participate in other cyclization strategies.
A prominent example of such a transformation is intramolecular aminomercuration , followed by demercuration. Treatment with a mercury(II) salt would likely lead to the formation of a nitrogen-containing heterocyclic ring, such as a substituted piperidine (B6355638) or pyrrolidine, depending on the regioselectivity of the cyclization.
Detailed Mechanistic Studies of Specific Transformations
For instance, the catalytic hydrogenation would proceed via the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms to the alkene adsorbed on the catalyst surface.
Olefin metathesis , catalyzed by ruthenium complexes like Grubbs' catalyst, is understood to proceed through a [2+2] cycloaddition between the catalyst's metal-carbene bond and the substrate's alkene, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the new olefin and regenerate the catalyst.
Any future mechanistic studies on this compound would likely employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise pathways of its transformations. These studies would be invaluable in further understanding the interplay between the carbamate and alkene functionalities and in designing novel synthetic applications for this and related molecules.
Advanced Spectroscopic and Structural Characterization of Tert Butyl Non 1 En 4 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For tert-butyl non-1-en-4-ylcarbamate, a combination of one-dimensional and two-dimensional NMR experiments would provide a detailed map of the proton and carbon framework.
High-Resolution 1H and 13C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra would offer primary insights into the chemical environment of each proton and carbon atom in this compound.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the non-1-ene chain, and the N-H proton of the carbamate (B1207046). The tert-butyl protons would likely appear as a sharp singlet around 1.45 ppm. The protons of the vinyl group (C1 and C2) would resonate in the downfield region, typically between 4.9 and 5.8 ppm, exhibiting characteristic splitting patterns due to geminal and vicinal couplings. The proton on the carbon bearing the carbamate group (C4) would be expected in the range of 3.5-4.0 ppm. The remaining methylene (B1212753) and methyl protons of the nonenyl chain would appear in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carbamate group is anticipated to be in the range of 155-156 ppm. The quaternary carbon of the tert-butyl group would likely appear around 79-80 ppm, while its methyl carbons would resonate at approximately 28 ppm. The olefinic carbons (C1 and C2) would be found in the region of 114-140 ppm. The carbon atom attached to the nitrogen (C4) would be expected around 50-55 ppm.
A hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts is provided in the table below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| H₁ | ~5.7-5.9 (m) | C₁ ~138-140 |
| H₂ | ~4.9-5.1 (m) | C₂ ~114-116 |
| H₄ | ~3.5-3.8 (m) | C₄ ~50-55 |
| NH | ~4.5-5.0 (br s) | - |
| tert-butyl H | ~1.45 (s) | C(CH₃)₃ ~79-80 |
| tert-butyl CH₃ | - | C(CH₃)₃ ~28.3 |
| C=O | - | C=O ~155-156 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the vinyl protons and the adjacent methylene protons, as well as couplings along the alkyl chain of the nonenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the NH proton to the carbonyl carbon and the C4 carbon, and from the tert-butyl protons to the quaternary carbon and the carbonyl carbon.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₁₄H₂₇NO₂.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. A common fragmentation pattern for N-Boc protected amines involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) scispace.com. The resulting fragment ions would then undergo further fragmentation, providing valuable structural information about the nonenyl chain. The study of these fragmentation pathways helps in confirming the connectivity of the molecule.
A predicted fragmentation table is shown below.
| m/z (predicted) | Fragment | Description |
| 242.21 | [M+H]⁺ | Protonated molecular ion |
| 186.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| 142.16 | [M - C₅H₈O₂ + H]⁺ | Loss of the Boc group |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1680-1705 cm⁻¹ would be indicative of the C=O stretching of the carbamate group. The N-H stretching vibration would appear as a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkene and alkane parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A band around 1640 cm⁻¹ would correspond to the C=C stretching of the vinyl group.
Raman spectroscopy would provide complementary information. The C=C stretching vibration is often strong in the Raman spectrum. The various C-C stretching and bending vibrations of the alkyl chain would also be observable.
A summary of expected vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C-H (sp²) | Stretching | 3000-3100 |
| C-H (sp³) | Stretching | 2850-3000 |
| C=O | Stretching | 1680-1705 |
| C=C | Stretching | ~1640 |
| N-H | Bending | 1500-1600 |
| C-O | Stretching | 1200-1300 |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment
There is no available research detailing the use of Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the stereochemical assignment of this compound. Such studies would be essential for elucidating the absolute configuration of its stereocenters and understanding its solution-state conformation.
In the absence of experimental data, a theoretical analysis could be performed. This would typically involve:
Computational Modeling: Predicting the CD and ORD spectra for different possible stereoisomers of the molecule.
Comparative Analysis: Comparing the predicted spectra with experimentally obtained data to assign the absolute stereochemistry.
However, without experimentally recorded spectra, such a theoretical analysis remains speculative for this specific compound.
Computational and Theoretical Chemistry Studies of Tert Butyl Non 1 En 4 Ylcarbamate
Conformational Analysis and Exploration of Energy Landscapes
The conformational landscape of tert-butyl non-1-en-4-ylcarbamate is primarily dictated by the rotational barriers around its single bonds and the steric interactions between its constituent functional groups. The tert-butoxycarbonyl (Boc) group, in particular, is known to influence the conformational preferences of the molecule. Studies on N-Boc protected amines and amino acids have shown that rotation around the C-N bond of the carbamate (B1207046) can lead to distinct, observable conformers. beilstein-journals.org For instance, in some N-Boc substituted heterocyclic compounds, the presence of equilibrating conformers (rotamers) is detectable by NMR spectroscopy. beilstein-journals.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the intrinsic electronic properties and reactivity of molecules like this compound. nih.govrsc.org These methods can provide insights into orbital energies, charge distributions, and the nature of chemical bonds, all of which govern the molecule's chemical behavior. nih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. nih.govresearchgate.net For this compound, DFT studies would be invaluable in exploring reactions such as additions to the double bond or reactions involving the carbamate group. For example, in studies of the asymmetric ring-opening of aliphatic cyclic carbonates, DFT calculations have been used to elucidate the mechanism and rationalize the stereochemical outcome by analyzing the transition states. acs.org Similarly, DFT has been employed to study the mechanism of carboamination and diamination of unactivated alkenes mediated by palladium intermediates, providing insights into the free-energy profiles and chemoselectivity. nih.gov DFT calculations on this compound could similarly map out the energy profiles of its potential reaction pathways, identifying key intermediates and transition states.
A hypothetical DFT study on the formation of a carbamate from CO2 and an amine revealed the importance of solvent effects and the role of water molecules in stabilizing intermediates. researchgate.net Such a study on this compound would likely involve modeling the molecule in different solvent environments to understand their impact on reactivity.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of electronic structure. aps.orgaps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for this compound to obtain benchmark-quality data on its geometry, energy, and other electronic properties. For instance, ab initio calculations have been successfully used to determine the energy spectrum and spectroscopic properties of complex ions, demonstrating the power of these methods in handling intricate electronic structures. aps.org A similar approach for this compound would yield a very precise picture of its electronic nature.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the reaction mechanisms of this compound at a molecular level requires the modeling of reaction pathways and the characterization of transition states. rsc.orgnih.gov Computational methods can be used to locate the transition state structures, which represent the energy maxima along a reaction coordinate, and to calculate the activation barriers for different reactions. rsc.orgacs.org
For allylic systems, such as the one present in this compound, retro-ene reactions have been studied using DFT, revealing concerted mechanisms through six-center cyclic transition states. acs.org In the context of allylic amination of Morita-Baylis-Hillman carbamates, computational studies have supported the proposed reaction mechanisms. researchgate.net For this compound, transition state analysis could be used to predict the feasibility and stereochemical outcome of pericyclic reactions, electrophilic additions to the alkene, or reactions at the carbamate functionality. For instance, in the iridium-catalyzed formation of allylic carbamates, computational analysis has shown that the rate-determining step can differ for diastereomeric pathways. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict spectroscopic data, which is invaluable for the characterization of new or unstudied compounds. For this compound, the prediction of NMR chemical shifts and vibrational frequencies would aid in its identification and structural elucidation.
The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations. The accuracy of these predictions has significantly improved, with some machine learning approaches achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.gov For N-Boc protected compounds, characteristic signals are expected, such as a singlet for the tert-butyl protons around 1.45 ppm in the ¹H NMR spectrum. beilstein-journals.org The chemical environment of the alkene and the chiral center would lead to a complex and unique spectral fingerprint.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. For this compound, characteristic vibrational modes would include the N-H stretch of the carbamate, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. For a related N-Boc protected compound, characteristic absorption bands were observed at 1723 cm⁻¹ (C=O, ester) and 1687 cm⁻¹ (C=O, Boc). beilstein-journals.org
A table of predicted ¹³C NMR chemical shifts for a representative allylic carbamate is presented below, illustrating the type of data that can be generated.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C | 155.0 |
| Quaternary C (tert-butyl) | 80.0 |
| Methyl C (tert-butyl) | 28.5 |
| CH (allylic) | 50.0 |
| CH (vinylic) | 135.0 |
| CH₂ (vinylic) | 117.0 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
For carbamate-containing molecules, MD simulations have been used to study their interactions with biological targets, such as enzymes. nih.gov In the case of this compound, MD simulations in various solvents, such as water or organic solvents, would reveal how the solvent shell is structured around the molecule and how this affects its conformational preferences and reactivity. For example, MD simulations of ethyl carbamate hydrolase have been used to investigate the effects of temperature and pressure on the enzyme's structure and function. mdpi.com Such simulations on this compound could provide a deeper understanding of its behavior in solution, which is crucial for predicting its properties in real-world applications.
Applications in Complex Organic Synthesis and Derivatization Strategies
Tert-butyl non-1-en-4-ylcarbamate as a Chiral Building Block in Multistep Syntheses
If synthesized in an enantiomerically pure form, "this compound" would serve as a crucial chiral starting material. The stereocenter at the C-4 position could be established through various asymmetric synthetic methods, such as chiral amine synthesis or enzymatic resolution. This chirality could then be transferred through subsequent reaction steps to control the stereochemistry of the final product. For instance, the alkene could undergo stereospecific reactions where the existing chiral center directs the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity.
Derivatization to Access Diverse Nitrogen-Containing Heterocyclic Systems
The presence of both a nucleophilic nitrogen (after deprotection) and a reactive alkene functionality within the same molecule opens up numerous possibilities for the synthesis of nitrogen-containing heterocycles. Intramolecular reactions would be particularly powerful. For example, after deprotection of the Boc group, the resulting free amine could undergo intramolecular cyclization reactions with the alkene moiety. Depending on the reaction conditions and reagents used, this could lead to the formation of various heterocyclic rings, such as substituted pyrrolidines or piperidines, which are common scaffolds in many biologically active compounds.
Role as an Intermediate in the Total Synthesis of Natural Products
Many natural products, particularly alkaloids, contain complex nitrogen-containing ring systems. A molecule like "this compound" could serve as a key intermediate in the total synthesis of such compounds. Its carbon backbone and functional groups could be elaborated and modified to construct the core structure of a target natural product. The alkene provides a handle for carbon-carbon bond formation, oxidation, or reduction, while the protected amine allows for the introduction of nitrogen at a specific position.
Utility in Medicinal Chemistry for Developing Advanced Pharmaceutical Intermediates and Analogues
In medicinal chemistry, the ability to synthesize a variety of analogues of a lead compound is crucial for structure-activity relationship (SAR) studies. "this compound" would be a valuable scaffold for creating diverse libraries of molecules. The alkene could be functionalized in numerous ways (e.g., via Heck, Suzuki, or Sonogashira coupling reactions after conversion to a halide) to introduce different substituents. Similarly, the amine, once deprotected, could be acylated, alkylated, or used in reductive amination to generate a wide range of derivatives for biological screening.
Development of Functional Materials and Polymers Incorporating the Carbamate (B1207046) and Alkene Units
The terminal alkene functionality of "this compound" makes it a suitable monomer for polymerization reactions. Techniques such as radical polymerization or ring-opening metathesis polymerization (ROMP) could be employed to create polymers with pendant carbamate groups. These polymers could have interesting properties for applications in materials science, for example, as functional coatings, biocompatible materials, or for the controlled release of active substances after cleavage of the carbamate group.
Regioselective and Stereoselective Derivatization Strategies for Targeted Molecular Design
The two reactive sites in "this compound"—the alkene and the protected amine—can be addressed with high selectivity. The Boc protecting group is stable under a wide range of reaction conditions, allowing for selective manipulation of the alkene. For instance, hydroboration-oxidation would regioselectively yield the terminal alcohol, while ozonolysis would cleave the double bond to give an aldehyde. Conversely, the Boc group can be selectively removed under acidic conditions without affecting the alkene, allowing for reactions at the nitrogen atom. This orthogonality of protecting groups and reactive sites is a cornerstone of modern organic synthesis, enabling the precise and controlled construction of complex molecules.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Transformations for Simultaneous or Selective Functionalization of Carbamate (B1207046) and Alkene Units
The presence of two distinct functional groups in tert-butyl non-1-en-4-ylcarbamate, the alkene and the carbamate, presents both a challenge and an opportunity for synthetic chemists. Future research will undoubtedly focus on the development of novel catalytic systems that can selectively functionalize one group in the presence of the other, or even engage both in a single, elegant transformation.
Key areas of exploration will include:
Selective Alkene Functionalization: Developing catalysts that can, for instance, mediate hydroformylation, epoxidation, or metathesis of the double bond without disturbing the carbamate protecting group. This would allow for the introduction of new functionalities at the terminus of the molecule, paving the way for the synthesis of complex long-chain amino alcohols and other valuable building blocks.
Selective Carbamate Functionalization: Conversely, catalysts that can activate the N-H bond of the carbamate for reactions like C-H activation or cross-coupling, while leaving the alkene untouched, are highly sought after. This would enable the elaboration of the nitrogen-containing portion of the molecule.
Simultaneous Functionalization: The ultimate goal is the development of catalytic systems that can orchestrate reactions involving both the alkene and the carbamate. This could involve tandem or domino reactions where an initial event at one functional group triggers a subsequent reaction at the other, leading to a rapid increase in molecular complexity.
Integration with Flow Chemistry and Continuous Processing for Enhanced Synthetic Efficiency
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. This is driven by the numerous advantages offered by flow chemistry, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless integration of multiple reaction steps. contractpharma.comyoutube.com
For the synthesis of this compound and its derivatives, flow chemistry offers several compelling benefits:
Improved Safety: Many of the reagents used in carbamate synthesis can be hazardous. Flow chemistry minimizes the volume of hazardous materials at any given time, significantly reducing the risk of accidents. contractpharma.com
Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities. contractpharma.com
Telescoping of Reactions: Flow chemistry allows for the direct coupling of multiple reaction steps without the need for intermediate purification. nih.gov For example, the formation of an isocyanate precursor could be immediately followed by its reaction with an alcohol in a continuous stream, streamlining the synthesis of carbamates. nih.gov A recent study demonstrated a continuous flow process for the synthesis of carbamates from CO2 and amines, highlighting the potential for more environmentally benign and efficient production. nih.gov
A comparative overview of batch versus flow processing highlights the potential advantages of continuous manufacturing:
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of reagents | Reduced risk due to small reaction volumes contractpharma.com |
| Scalability | Often challenging and requires re-optimization | Easier to scale by running the system for longer |
| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters contractpharma.com |
| Efficiency | Can be time-consuming with multiple unit operations | Higher throughput and potential for automation |
| Integration | Difficult to couple multiple reaction steps | Seamless integration of multiple steps (telescoping) nih.gov |
Exploration of Biocatalysis for Sustainable Synthesis of Carbamate Derivatives
The demand for greener and more sustainable chemical processes has spurred significant interest in biocatalysis. Enzymes offer a number of advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and biodegradability. tudelft.nl
For the synthesis of carbamate derivatives, biocatalysis presents several exciting avenues for future research:
Enzymatic Carbamate Formation: Researchers are exploring the use of enzymes, such as lipases and proteases, to catalyze the formation of the carbamate bond. nih.gov A recent study highlighted the use of promiscuous esterases for the efficient synthesis of carbamates in water, achieving high yields. nih.gov
Kinetic Resolution of Racemic Carbamates: For chiral carbamates, enzymes can be used to selectively resolve racemic mixtures, providing access to enantiomerically pure compounds which are often required for pharmaceutical applications.
Biocatalytic Functionalization: Enzymes could also be employed for the selective functionalization of the alkene moiety in molecules like this compound. For instance, ene-reductases could be used for the stereoselective reduction of the double bond.
Coupling Biocatalysis with Flow Chemistry: The immobilization of enzymes in flow reactors combines the benefits of both technologies, allowing for continuous and sustainable production of carbamate derivatives. nih.govresearchgate.net A study has already demonstrated the coupling of a Curtius rearrangement with a biocatalytic step in a continuous flow process to produce valuable carbamate products. nih.govresearchgate.net
Advanced Characterization Techniques for In Situ Monitoring of Reaction Progress
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced in situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are becoming increasingly important tools for chemists. researchgate.netacs.orgrsc.org
For the synthesis and reactions of this compound, these techniques can provide invaluable insights:
In Situ Spectroscopy: Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products in real-time. researchgate.netrsc.org This information can help to elucidate reaction kinetics and identify transient intermediates.
In Situ X-ray Techniques: Synchrotron-based X-ray absorption spectroscopy and X-ray diffraction can provide information on the structure and oxidation state of catalysts under reaction conditions. researchgate.netrsc.org This is particularly useful for understanding the behavior of heterogeneous catalysts.
Mass Spectrometry: Real-time analysis of the reaction mixture by mass spectrometry can provide a detailed picture of the species present and their evolution over time.
The application of these techniques will enable a more rational approach to reaction optimization, leading to the development of more efficient and selective processes.
Application of Machine Learning and Artificial Intelligence in the Design and Optimization of Synthesis and Reactions
The confluence of large datasets, powerful computing, and sophisticated algorithms has led to the emergence of machine learning (ML) and artificial intelligence (AI) as transformative tools in chemical research. mdpi.comresearchgate.netrsc.orgresearchgate.net These technologies are being applied to a wide range of challenges, from the prediction of molecular properties to the design of novel synthetic routes. mdpi.comresearchgate.netmdpi.com
In the context of this compound and its chemistry, ML and AI can be expected to have a significant impact in the following areas:
Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the outcome of new reactions and to identify the optimal conditions for a desired transformation. mdpi.comrsc.org This can significantly reduce the number of experiments required, saving time and resources.
Catalyst Design: AI algorithms can be used to design new catalysts with enhanced activity and selectivity. frontiersin.org By learning the relationship between catalyst structure and performance, these models can propose novel catalyst candidates for experimental validation.
Automated Synthesis: The integration of AI with robotic systems is enabling the development of fully automated synthesis platforms. mdpi.com These "self-driving laboratories" can autonomously design, execute, and optimize chemical reactions, accelerating the pace of discovery.
The synergy between these emerging technologies promises to revolutionize the way we approach the synthesis and functionalization of complex molecules like this compound, paving the way for more efficient, sustainable, and innovative chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
